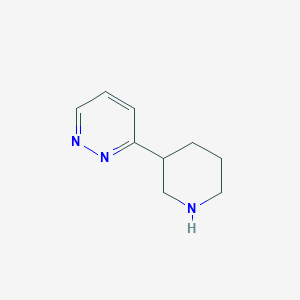

3-(Piperidin-3-yl)pyridazine

Description

3-(Piperidin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a piperidin-3-yl group. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing bioavailability and target binding . The piperidine moiety, a saturated six-membered ring containing one nitrogen atom, introduces conformational flexibility and basicity, which can modulate pharmacokinetic properties such as solubility and membrane permeability .

This compound has garnered attention in structure-activity relationship (SAR) studies, particularly in enzyme inhibition and antimicrobial research. For instance, derivatives of 3-(Piperidin-3-yl)pyridazine have been evaluated as inhibitors of lysine-specific demethylase (LSD1), where substituent positioning significantly impacts potency .

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-piperidin-3-ylpyridazine |

InChI |

InChI=1S/C9H13N3/c1-3-8(7-10-5-1)9-4-2-6-11-12-9/h2,4,6,8,10H,1,3,5,7H2 |

InChI Key |

BLAWURFRKIAHFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-benzyl piperidone with hydrazine derivatives under specific conditions to form the desired pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(Piperidin-3-yl)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-(Piperidin-3-yl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Pyridazine substituted with piperidin-1-yl (position 3) and pyrazol-1-yl (position 6).

- This compound was synthesized for crystallographic studies, highlighting its stability in solid-state configurations .

- Activity: Not directly tested for biological activity but serves as a model for understanding substitution effects on pyridazine reactivity .

b) 3-Chloro-6-(piperidine-1-carbonyl)pyridazine

- Structure : Chlorine at position 3 and a piperidine carbonyl group at position 4.

- This compound is used as a building block in drug discovery, emphasizing its synthetic utility .

- Activity: No specific biological data reported, but its structural features suggest utility in designing covalent inhibitors .

c) 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (Compound 3y)

- Structure: Pyridazine with a benzylpiperidinyl-ethylamino side chain (position 3) and phenyl group (position 6).

- Key Findings : Demonstrates potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.12 μM) due to the optimal distance (4–5 carbons) between the pyridazine core and the cationic piperidine head, enhancing target affinity .

- Comparison : The 3-yl substitution in 3-(Piperidin-3-yl)pyridazine may reduce AChE inhibition compared to 3y, as spatial arrangement critically affects potency .

d) 3-Aldehyde-1-phenylpyridazine Derivatives (e.g., Compound 3e)

- Structure : Pyridazine with aldehyde (position 3) and phenyl (position 1) groups.

- Key Findings : Exhibits broad-spectrum antimicrobial activity, outperforming streptomycin against pathogens like Staphylococcus aureus. The aldehyde group enhances electrophilicity, facilitating interactions with microbial enzymes .

- Comparison : Unlike 3-(Piperidin-3-yl)pyridazine, the aldehyde substituent in 3e likely increases reactivity but may reduce metabolic stability .

Physicochemical Properties

Notes:

- The piperidin-3-yl group in the target compound confers moderate lipophilicity (logP ~1.2), favoring blood-brain barrier penetration compared to more polar derivatives like 3e (logP ~0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.